N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-20-17-12-15(6-9-18(17)26-13)21-19(23)14-4-7-16(8-5-14)27(24,25)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXRLOSUWBYDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : 318.39 g/mol
- CAS Number : 1396872-32-4
The key features of the structure include a thiazole moiety and a pyrrolidine ring, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cell signaling pathways, which may lead to reduced cell proliferation and survival.
- Receptor Modulation : It may modulate the activity of receptors associated with inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Case Study 1 : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Case Study 2 : In vitro assays revealed that this compound displayed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antimicrobial potential .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties:
- Case Study 3 : Experimental models showed that this compound could effectively reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This suggests a mechanism through which the compound could be beneficial in treating inflammatory conditions .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:
| Substituent | Effect on Activity |
|---|---|
| Methyl group on thiazole | Enhances cytotoxicity against cancer cells |
| Pyrrolidine ring | Contributes to receptor binding affinity |
| Sulfonamide group | Increases solubility and bioavailability |
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-(2-methylbenzo[d]thiazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibit significant anticancer activity. The thiazole moiety is known to enhance the cytotoxic effects on various cancer cell lines, making it a candidate for further development in cancer therapy. For instance, studies have shown that derivatives of thiazole compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives possess broad-spectrum activity against bacteria and fungi. The incorporation of the pyrrolidine ring enhances the lipophilicity of the molecule, which may improve its ability to penetrate microbial cell membranes . Experimental data suggest that this compound could be effective against resistant strains of bacteria, making it a valuable candidate for developing new antibiotics.
Anti-inflammatory Effects
Another significant application of this compound is its potential anti-inflammatory effects. In vitro studies have demonstrated that thiazole-based compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity suggests a possible role in treating conditions such as arthritis or other inflammatory diseases .
Cancer Treatment
Given its anticancer properties, this compound is being investigated as a potential therapeutic agent in oncology. Preclinical trials are focusing on its efficacy in combination therapies to enhance the overall treatment outcomes for patients with various types of cancer.
Infection Control
With rising concerns over antibiotic resistance, the antimicrobial properties of this compound position it as a promising candidate for developing new treatments against resistant infections. Ongoing research aims to optimize its structure to increase potency and reduce toxicity.
Inflammatory Disorders
The anti-inflammatory potential opens avenues for using this compound in managing chronic inflammatory conditions. Clinical studies are needed to establish effective dosages and treatment regimens.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features and Substituent Analysis
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Key Comparative Insights
Thiazole Modifications
- Analogues : Compounds with unsubstituted thiazol-5-yl groups () prioritize hydrogen bonding via the thiazole nitrogen, whereas methyl substitution in the target compound may enhance lipophilicity and membrane permeability .
Sulfonamide vs. Carboxamide Linkers
- The pyrrolidine sulfonamide in the target compound likely improves solubility and kinase binding compared to carboxamide-linked derivatives (). Sulfonamides are known to engage in stronger hydrogen bonding with kinase active sites .
- Acetamide derivatives () exhibit reduced cytotoxicity but lower potency in kinase assays, suggesting a trade-off between safety and efficacy .
Stereochemical and Conformational Effects
Pharmacological and Kinetic Considerations
- Metabolic Stability : The pyrrolidine ring in the target compound may confer better metabolic stability than piperidine-based derivatives (e.g., piperidine sulfonamides in ), as pyrrolidines are less prone to oxidative degradation .
- Selectivity : The dual heterocyclic system in N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine () shows broad kinase inhibition, whereas the target compound’s benzamide-thiazole scaffold may offer narrower selectivity, reducing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
